molecular formula C13H13NO3S B1363609 Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 37572-23-9

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No. B1363609
CAS RN: 37572-23-9
M. Wt: 263.31 g/mol
InChI Key: CBUIWNUZMRQRPZ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H13NO3S . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .


Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . The compound also contains a methoxyphenyl group and a carboxylate group .


Chemical Reactions Analysis

Thiophene derivatives like “Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction .


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate, have been studied for their potential as anticancer agents . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth. Its application in synthesizing novel anticancer drugs is a significant area of research, with the aim to improve efficacy and reduce side effects compared to existing treatments.

Pharmaceutical Development: Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them valuable in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) . Research into Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate could lead to the discovery of new drugs that manage pain and inflammation with fewer gastrointestinal side effects.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules are prominent in advancing organic semiconductors . These semiconductors are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), with applications in flexible electronics and high-resolution displays.

Antimicrobial Research: Antibacterial Agents

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate has potential applications in developing new antibacterial agents . Its structural framework can be modified to target specific bacterial strains, contributing to the fight against antibiotic-resistant bacteria.

Enzyme Inhibition: Kinase Inhibitors

This compound is also used in synthesizing kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders . Kinase inhibitors work by blocking the action of enzymes that contribute to disease progression, and thiophene derivatives are valuable in creating more selective and potent inhibitors.

Neuropharmacology: Voltage-Gated Sodium Channel Blockers

Thiophene derivatives are known to act as voltage-gated sodium channel blockers . Research into Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate could lead to the development of new anesthetics or treatments for neurological conditions by modulating nerve signal transmission.

Safety and Hazards

“Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. They could also be studied for their potential applications in medicinal chemistry and material science .

properties

IUPAC Name

methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)11-7-10(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUIWNUZMRQRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374900
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37572-23-9
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37572-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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